molecular formula C17H23NO2 B14332008 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione CAS No. 104549-51-1

3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione

Cat. No.: B14332008
CAS No.: 104549-51-1
M. Wt: 273.37 g/mol
InChI Key: QWPPREODZKCLLA-UHFFFAOYSA-N
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Description

3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is a compound that features a piperidine ring attached to a phenyl group and a pentane-2,4-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of piperidine with phenylacetyl chloride to form the intermediate, which is then reacted with pentane-2,4-dione under basic conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. The piperidine ring can interact with receptors or ion channels, influencing cellular signaling pathways . The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is unique due to its combination of a piperidine ring, phenyl group, and diketone moiety. This structure provides a versatile scaffold for the development of new pharmaceuticals and materials. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry .

Properties

CAS No.

104549-51-1

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

3-[phenyl(piperidin-1-yl)methyl]pentane-2,4-dione

InChI

InChI=1S/C17H23NO2/c1-13(19)16(14(2)20)17(15-9-5-3-6-10-15)18-11-7-4-8-12-18/h3,5-6,9-10,16-17H,4,7-8,11-12H2,1-2H3

InChI Key

QWPPREODZKCLLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)N2CCCCC2)C(=O)C

Origin of Product

United States

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